C450-0730

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

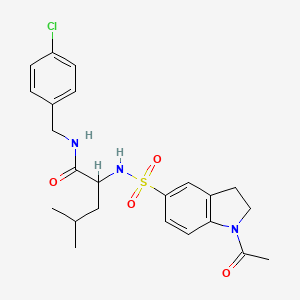

Molecular Formula |

C23H28ClN3O4S |

|---|---|

Molecular Weight |

478.0 g/mol |

IUPAC Name |

2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-N-[(4-chlorophenyl)methyl]-4-methylpentanamide |

InChI |

InChI=1S/C23H28ClN3O4S/c1-15(2)12-21(23(29)25-14-17-4-6-19(24)7-5-17)26-32(30,31)20-8-9-22-18(13-20)10-11-27(22)16(3)28/h4-9,13,15,21,26H,10-12,14H2,1-3H3,(H,25,29) |

InChI Key |

BXNBAWRWAXBDOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NCC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of C450-0730: A Technical Guide

Disclaimer: Extensive searches for a compound designated "C450-0730" have not yielded any specific information in publicly available scientific literature or databases. The identifier "this compound" does not correspond to a recognized research compound or therapeutic agent. The following guide is a hypothetical example constructed to demonstrate the requested format and content for a fictional Cytochrome P450 inhibitor, herein named "Exemplarite (C450-EX1)" . All data, experimental protocols, and pathways are illustrative.

Executive Summary

Exemplarite (C450-EX1) is a potent and selective inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme. Its mechanism of action is characterized by time-dependent inhibition, indicating a covalent modification of the enzyme. This document details the inhibitory profile of Exemplarite, outlines the experimental methodologies used for its characterization, and visualizes its interaction within the broader context of drug metabolism pathways.

In Vitro Inhibitory Profile of Exemplarite (C450-EX1)

The inhibitory activity of Exemplarite was assessed against a panel of major human Cytochrome P450 isoforms. The compound exhibits high selectivity for CYP3A4.

| Parameter | CYP3A4 | CYP2D6 | CYP2C9 | CYP1A2 |

| IC₅₀ (nM) | 50 | > 10,000 | 8,500 | > 10,000 |

| Kᵢ (nM) | 25 | N/A | N/A | N/A |

| kᵢₙₐ꜀ₜ (min⁻¹) | 0.1 | N/A | N/A | N/A |

Table 1: Inhibitory Potency and Selectivity of Exemplarite against Human CYP Isoforms. Data represent mean values from three independent experiments. N/A indicates values were not determined due to low potency.

Mechanism of Action: Time-Dependent Inhibition

Exemplarite demonstrates a time- and concentration-dependent inactivation of CYP3A4, a hallmark of covalent inhibition. Pre-incubation of Exemplarite with human liver microsomes and NADPH results in an irreversible loss of CYP3A4 activity.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of covalent modification of CYP3A4 by Exemplarite.

Caption: Proposed mechanism of CYP3A4 inactivation by Exemplarite.

Experimental Protocols

Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) was determined using human liver microsomes (HLM) as the enzyme source and a fluorescent probe substrate.

-

Reagents: Human Liver Microsomes (0.2 mg/mL), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase), specific fluorescent probe substrate (e.g., 50 µM 7-Benzyloxy-4-(trifluoromethyl)coumarin for CYP3A4), varying concentrations of Exemplarite (0.1 nM to 100 µM).

-

Incubation: A 96-well plate was prepared with all reagents except the substrate. Exemplarite was pre-incubated with HLM and the NADPH regenerating system for 10 minutes at 37°C.

-

Reaction Initiation: The reaction was initiated by adding the fluorescent probe substrate.

-

Measurement: The plate was incubated for 15 minutes at 37°C. The formation of the fluorescent metabolite was measured using a fluorescence plate reader (Excitation/Emission wavelengths specific to the metabolite).

-

Data Analysis: The fluorescence intensity was plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value was calculated using a four-parameter logistic fit.

Time-Dependent Inhibition Assay (kᵢₙₐ꜀ₜ and Kᵢ)

This assay quantifies the rate of enzyme inactivation.

-

Primary Incubation: Exemplarite (at various concentrations) was pre-incubated with HLM (0.5 mg/mL) and the NADPH regenerating system at 37°C. Aliquots were removed at specific time points (0, 5, 10, 20, 30 minutes).

-

Secondary Incubation (Dilution): The aliquots from the primary incubation were diluted 20-fold into a secondary incubation mixture containing a high concentration of a competitive, high-turnover CYP3A4 substrate (e.g., 250 µM testosterone) and NADPH. This dilution step effectively stops further inactivation by the original inhibitor concentration.

-

Metabolite Quantification: The secondary incubation was allowed to proceed for 10 minutes. The reaction was quenched with acetonitrile, and the formation of the testosterone metabolite (6β-hydroxytestosterone) was quantified by LC-MS/MS.

-

Data Analysis: The natural logarithm of the remaining enzyme activity was plotted against the pre-incubation time for each concentration of Exemplarite. The observed inactivation rate constants (kₒᵦₛ) were determined from the slopes. The maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the concentration of inhibitor that gives half-maximal inactivation (Kᵢ) were then determined by a non-linear fit of the kₒᵦₛ values versus the inhibitor concentration.

Experimental Workflow Visualization

The following diagram outlines the workflow for the time-dependent inhibition assay.

Caption: Workflow for determining time-dependent inhibition parameters.

Conclusion

The data strongly support a mechanism of action for the hypothetical compound Exemplarite (C450-EX1) as a selective, time-dependent inhibitor of CYP3A4. This irreversible inactivation is likely due to the formation of a reactive metabolite that covalently binds to the enzyme. These characteristics are critical considerations for drug development, as they suggest a high potential for drug-drug interactions. Further studies would be required to identify the specific amino acid residue adducted and to understand the full clinical implications of this inhibition.

The Technical Core of C450-0730: A Potent LuxN Antagonist in Vibrio harveyi

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of quorum sensing in Vibrio harveyi. It specifically details the discovery, mechanism of action, and experimental characterization of C450-0730, a potent antagonist of the LuxN receptor. All quantitative data, detailed experimental protocols, and signaling pathway visualizations are provided to facilitate further research and development in this critical area of bacterial communication.

Introduction to Vibrio harveyi Quorum Sensing and the LuxN Receptor

This compound: A Small Molecule Antagonist of LuxN

A high-throughput screen of approximately 35,000 low-molecular-weight compounds was conducted to identify specific inhibitors of the LuxN quorum-sensing pathway.[1] This screening effort led to the identification of 15 small-molecule antagonists, among which this compound emerged as a particularly potent inhibitor.[1]

Mechanism of Action

Quantitative Data: Inhibitory Activity of LuxN Antagonists

The inhibitory potency of this compound and other identified LuxN antagonists was quantified through dose-response analyses, with the half-maximal inhibitory concentration (IC50) being the primary metric. The IC50 values for a selection of these antagonists are presented in Table 1.

| Compound ID | IC50 (µM) |

| This compound | 2.7 |

| 3578-0898 | >100 |

Table 1: IC50 values of selected small-molecule antagonists against the LuxN receptor in Vibrio harveyi. Data sourced from Swem et al., 2008.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the identification and characterization of this compound as a LuxN antagonist.

High-Throughput Screening for LuxN Antagonists

This protocol outlines the bioluminescence-based assay used for the initial high-throughput screening of small-molecule libraries.

Materials:

-

Vibrio harveyi strain HLS253 (or a similar strain where LuxN is the primary receptor for a specific autoinducer)

-

Luria-Bertani (LB) medium supplemented with appropriate antibiotics

-

Auto-inducer Broth (AB) medium

-

Small-molecule compound library

-

96-well microtiter plates

-

Luminometer

Procedure:

-

Grow an overnight culture of V. harveyi HLS253 in LB medium with appropriate antibiotics.

-

Dilute the overnight culture 1:10,000 in AB medium.

-

In a 96-well microtiter plate, add the diluted bacterial culture to each well.

-

Add the small-molecule compounds from the library to individual wells at a final concentration of approximately 10 µM. Include appropriate solvent controls (e.g., DMSO).

-

Incubate the plates at 30°C with shaking for a specified period (e.g., 6-8 hours).

-

Measure the bioluminescence of each well using a luminometer.

-

Identify "hits" as compounds that significantly reduce bioluminescence compared to the solvent control without affecting bacterial growth (as measured by optical density at 600 nm).

Dose-Response Analysis and IC50 Determination

This protocol describes how to determine the potency of an identified antagonist.

Objective: To calculate the IC50 value of a LuxN antagonist.

Materials:

-

Vibrio harveyi strain HLS253

-

LB and AB media

-

LuxN antagonist (e.g., this compound)

-

96-well microtiter plates

-

Luminometer

Procedure:

-

Prepare an overnight culture of V. harveyi HLS253 as described in section 4.1.

-

Dilute the culture 1:10,000 in AB medium.

-

In a 96-well plate, add the diluted culture to each well.

-

Create a serial dilution of the LuxN antagonist (e.g., this compound) across the rows of the plate. Include a no-antagonist control.

-

Incubate the plate at 30°C with shaking for 6-8 hours.

-

Measure bioluminescence.

-

Plot the bioluminescence as a function of the logarithm of the antagonist concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Antagonist-Suppressor Screen

This protocol is designed to identify mutations in the LuxN receptor that confer resistance to an antagonist, thereby providing insights into the antagonist's binding site.

Objective: To isolate LuxN mutants that are resistant to the inhibitory effects of this compound.

Materials:

-

Vibrio harveyi strain expressing wild-type LuxN

-

Chemical mutagen (e.g., ethyl methanesulfonate - EMS) or a method for generating a mutant library

-

AB medium plates

-

This compound

Procedure:

-

Mutagenize the V. harveyi strain using a standard protocol (e.g., EMS mutagenesis).

-

Plate the mutagenized cells on AB medium plates containing a concentration of this compound that is sufficient to inhibit bioluminescence in the wild-type strain.

-

Incubate the plates at 30°C.

-

Screen for colonies that exhibit bioluminescence in the presence of this compound. These are potential suppressor mutants.

-

Isolate the luminescent colonies and confirm their resistance to this compound through dose-response analysis.

-

Sequence the luxN gene from the resistant mutants to identify the suppressor mutations.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.

Caption: The LuxN signaling pathway in Vibrio harveyi at low and high cell densities.

Caption: Mechanism of action of this compound as a competitive LuxN antagonist.

Caption: Experimental workflow for the discovery and characterization of this compound.

References

The Role of C450-0730 in Quorum Sensing Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C450-0730, a small-molecule antagonist of the LuxN quorum-sensing receptor in the marine bacterium Vibrio harveyi. This document details its mechanism of action, quantitative inhibitory properties, and the experimental protocols utilized for its characterization, serving as a comprehensive resource for researchers in quorum sensing and antimicrobial drug development.

Introduction to Quorum Sensing and the Vibrio harveyi Model

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively regulate gene expression. This intricate signaling network governs a wide array of physiological processes, including bioluminescence, biofilm formation, virulence factor production, and sporulation. In Gram-negative bacteria, quorum sensing often relies on the production and detection of N-acyl homoserine lactone (AHL) signaling molecules, also known as autoinducers.

This compound: A Specific Antagonist of the LuxN Receptor

Mechanism of Action

Quantitative Data

The inhibitory potency of this compound has been quantified through in vivo bioluminescence assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the biological response by 50%.

| Compound | Target | Assay Organism | IC50 (µM) |

| This compound | LuxN-AI-1 | Vibrio harveyi | 2.7 |

Signaling Pathways and Experimental Workflows

The LuxN Signaling Pathway in Vibrio harveyi

Mechanism of this compound Inhibition

Experimental Protocols

The following protocols provide a detailed methodology for assessing the inhibitory activity of compounds like this compound on the Vibrio harveyi LuxN quorum-sensing pathway.

Bioluminescence Inhibition Assay for IC50 Determination

This assay measures the ability of a test compound to inhibit bioluminescence in a Vibrio harveyi reporter strain.

Materials:

-

AB (Autoinducer Bioassay) medium

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates (white, clear bottom for luminescence reading)

-

Plate reader with luminescence detection capabilities

-

Incubator (30°C)

Procedure:

-

Culture Preparation: Inoculate the Vibrio harveyi reporter strain into AB medium and grow overnight at 30°C with shaking.

-

Subculturing: Dilute the overnight culture to an OD600 of approximately 0.1 in fresh AB medium and continue to grow at 30°C with shaking until the early exponential phase (OD600 of ~0.4-0.6).

-

Assay Preparation:

-

Prepare serial dilutions of the this compound test compound in AB medium in a 96-well plate.

-

-

Assay Execution:

-

Add the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted this compound.

-

Include appropriate controls:

-

-

Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).

-

Measurement: Measure the bioluminescence (in Relative Light Units, RLU) and the optical density (OD600) of each well using a plate reader. The OD600 measurement is crucial to ensure that the observed inhibition of bioluminescence is not due to general toxicity or growth inhibition of the compound.

-

Data Analysis:

-

Normalize the RLU values by the corresponding OD600 values to account for any differences in cell density.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

This compound is a valuable chemical tool for the study of quorum sensing in Vibrio harveyi. Its specific antagonism of the LuxN receptor allows for the targeted dissection of this signaling pathway. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to utilize this compound in their own investigations into quorum sensing mechanisms.

Future research may focus on:

-

Elucidating the precise molecular interactions between this compound and the LuxN binding pocket through structural biology studies.

-

Utilizing this compound as a scaffold for the development of more potent and specific quorum sensing inhibitors with therapeutic potential.

-

Investigating the effects of this compound on other LuxN-homologous receptors in different bacterial species.

The continued study of compounds like this compound will undoubtedly deepen our understanding of bacterial communication and may pave the way for novel anti-infective strategies that target virulence rather than bacterial growth, potentially circumventing the development of antibiotic resistance.

References

The Disruption of Bacterial Dialogue: A Technical Guide to C450-0730, a Potent LuxN Antagonist

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the synthetic molecule C450-0730 and its targeted effect on bacterial communication, specifically its role as a potent antagonist of the LuxN receptor in Vibrio harveyi. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the involved signaling pathways and experimental workflows.

Executive Summary

Mechanism of Action: Competitive Inhibition of the LuxN Receptor

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against the LuxN receptor has been quantified through in vivo bioluminescence assays using Vibrio harveyi. The following table summarizes the key quantitative data.

| Compound | Target | Assay Type | IC50 | Notes |

| This compound | LuxN/AI-1 | In vivo bioluminescence in V. harveyi | Data not explicitly provided in a numerical value in the initial search results, but it is described as a "strong LuxN antagonist"[1] | Further analysis of the primary literature is required to extract a precise IC50 value. |

Signaling Pathway and Antagonism

Caption: LuxN signaling pathway in Vibrio harveyi and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vivo Bioluminescence Assay for LuxN Antagonism

Materials:

-

AB (Autoinducer Bioassay) medium.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

96-well microtiter plates (white, clear bottom for luminescence reading).

-

Luminometer.

Procedure:

-

Grow the V. harveyi reporter strain overnight in AB medium at 30°C with shaking.

-

Dilute the overnight culture to an OD600 of approximately 0.05 in fresh AB medium.

-

In the wells of a 96-well plate, prepare serial dilutions of this compound. Include a solvent control (e.g., DMSO).

-

Add the diluted V. harveyi culture to each well.

-

Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours), allowing for bacterial growth and induction of luminescence.

-

Measure the optical density (OD600) to assess bacterial growth and luminescence (in relative light units, RLU) of each well using a plate reader.

-

Calculate the normalized luminescence (RLU/OD600) for each condition.

-

Plot the normalized luminescence against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Caption: Experimental workflow for the in vivo bioluminescence assay.

Effects on Other Bacterial Species

Conclusion and Future Directions

This compound represents a valuable chemical tool for the study of quorum sensing and a promising lead compound for the development of novel anti-virulence agents. Its specific and potent antagonism of the LuxN receptor in Vibrio harveyi demonstrates the feasibility of targeting bacterial communication to control pathogenic behaviors.

Future research should focus on:

-

Determining the precise IC50 and binding kinetics of this compound with purified LuxN.

-

Elucidating the structure of the this compound-LuxN complex to guide the design of more potent and specific inhibitors.

-

Screening this compound and its analogs against a broader panel of pathogenic bacteria to assess their spectrum of activity.

-

Evaluating the efficacy of this compound in in vivo models of bacterial infection.

The continued investigation of molecules like this compound will undoubtedly advance our understanding of bacterial communication and provide new avenues for combating infectious diseases.

References

Investigating Biofilm Formation: The Role of C450-0730

A comprehensive analysis of the effects of the novel compound C450-0730 on bacterial biofilm development remains an area of active investigation, with publicly available data currently limited. While extensive research exists on the general mechanisms of biofilm formation and various methodologies for its study, specific quantitative data, detailed experimental protocols, and established signaling pathways directly involving this compound are not yet present in the scientific literature based on current searches.

This guide, therefore, serves as a foundational framework for researchers, scientists, and drug development professionals interested in exploring the potential of novel compounds like this compound in the context of biofilm inhibition or modulation. It outlines the established principles of biofilm research that would be essential for investigating the activity of any new chemical entity.

Understanding Biofilm Formation: A Multi-stage Process

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both living and non-living surfaces.[1][2] This complex architecture provides bacteria with enhanced protection from environmental stresses, including host immune responses and antimicrobial agents, making biofilms a significant challenge in clinical and industrial settings.[2] The formation of a mature biofilm is a dynamic and regulated process that can be broadly categorized into several key stages:

-

Initial Reversible Attachment: Planktonic (free-swimming) bacteria make initial, transient contact with a surface.[1]

-

Irreversible Attachment: Bacteria firmly adhere to the surface, often mediated by specific adhesins and appendages like pili and flagella.[3][4]

-

Microcolony Formation: Attached bacteria begin to proliferate and form small, distinct colonies.

-

Biofilm Maturation: The microcolonies develop into a complex three-dimensional structure, characterized by the secretion of the EPS matrix. This matrix is typically composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA).[1]

-

Dispersion: In the final stage, bacteria can detach from the mature biofilm and revert to a planktonic state, enabling the colonization of new sites.[1]

Key Signaling Pathways in Biofilm Regulation

The transition from a planktonic to a biofilm lifestyle is tightly regulated by intricate signaling networks that allow bacteria to sense and respond to environmental cues.[5][6] Understanding these pathways is crucial for identifying potential targets for anti-biofilm therapies. Some of the most well-characterized signaling systems include:

-

Quorum Sensing (QS): This cell-to-cell communication mechanism allows bacteria to coordinate gene expression based on population density.[7] QS systems typically rely on the production and detection of small signaling molecules called autoinducers. In many pathogenic bacteria, QS controls the expression of virulence factors and is a key regulator of biofilm formation.[7] For instance, in Pseudomonas aeruginosa, the las and rhl quorum-sensing systems, which utilize acyl-homoserine lactones (AHLs) as signaling molecules, are pivotal for biofilm development.[8]

-

Two-Component Systems (TCS): TCS are a primary means by which bacteria sense and respond to environmental stimuli.[6] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon detecting a specific signal, the sensor kinase autophosphorylates and then transfers the phosphate group to the response regulator, which in turn modulates the expression of target genes involved in processes like adhesion and EPS production.[6]

-

Cyclic di-GMP (c-di-GMP) Signaling: Cyclic di-GMP is a ubiquitous bacterial second messenger that plays a central role in regulating the switch between motile and sessile lifestyles.[6] High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of adhesins and EPS, while low levels favor motility.[6] The synthesis and degradation of c-di-GMP are controlled by diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), respectively.[6]

Below is a generalized representation of a signaling pathway influencing biofilm formation.

Caption: A generalized signaling pathway for biofilm formation.

Standardized Experimental Protocols for Biofilm Investigation

To evaluate the anti-biofilm potential of a compound like this compound, a series of standardized in vitro experiments are typically employed. These assays allow for the quantification of biofilm formation and the assessment of the compound's impact on different developmental stages.

Microtiter Plate Biofilm Assay (Crystal Violet Staining)

This high-throughput method is widely used for screening and quantifying biofilm formation.[9][10][11]

Principle: This assay measures the total biofilm biomass. Biofilms are grown in the wells of a microtiter plate. Planktonic cells are washed away, and the remaining adherent biofilm is stained with crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the biofilm biomass.[11][12]

Detailed Protocol:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate liquid medium and incubate overnight to obtain a stationary phase culture.[10][12]

-

Culture Dilution: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.01-0.1) in fresh growth medium.[9][10]

-

Inoculation and Treatment:

-

Add 100-200 µL of the diluted bacterial culture to the wells of a 96-well flat-bottomed microtiter plate.

-

For testing this compound, add varying concentrations of the compound to the wells containing the bacterial suspension. Include appropriate controls: a positive control (bacteria without the compound) and a negative control (sterile medium only).[9]

-

-

Incubation: Cover the plate and incubate statically at the optimal growth temperature for the bacterium for 24-72 hours to allow for biofilm formation.[10][12]

-

Washing: Gently discard the planktonic culture from the wells. Wash the wells several times with a gentle stream of sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.[10][12][13]

-

Staining: Add 125-200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 10-20 minutes.[11][12][13]

-

Washing: Remove the crystal violet solution and wash the wells again with PBS or water to remove excess stain.[12][13]

-

Solubilization: Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (typically 570-595 nm) using a microplate reader.[12]

The workflow for a typical microtiter plate assay is depicted below.

Caption: Experimental workflow for the microtiter plate biofilm assay.

Confocal Laser Scanning Microscopy (CLSM)

CLSM provides a more detailed, qualitative, and quantitative assessment of biofilm architecture.[13]

Principle: This imaging technique allows for the visualization of the three-dimensional structure of the biofilm. By using fluorescent dyes, one can assess various parameters such as biofilm thickness, cell viability (live/dead staining), and the distribution of different components within the EPS matrix.[13]

Detailed Protocol:

-

Biofilm Growth: Grow biofilms on suitable surfaces for microscopy, such as glass coverslips or in chamber slides, following a similar procedure as the microtiter plate assay (inoculation, treatment with this compound, and incubation).[13]

-

Washing: Gently rinse the surface with PBS to remove planktonic cells.[13]

-

Staining:

-

For visualizing the overall structure, a general nucleic acid stain like DAPI (blue fluorescence) can be used.

-

To assess cell viability, a combination of stains like SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) is commonly employed.

-

Specific fluorescently labeled lectins can be used to visualize polysaccharide components of the EPS.

-

-

Imaging: Mount the stained sample on a microscope slide and visualize using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

-

Image Analysis: Use specialized software to analyze the acquired images and quantify parameters like biofilm thickness, biovolume, and surface coverage.

Data Presentation and Interpretation

To facilitate comparison and analysis, quantitative data from biofilm inhibition studies should be presented in a clear and structured format.

Table 1: Hypothetical Quantitative Data for this compound Anti-Biofilm Activity

| Concentration of this compound (µg/mL) | Mean Absorbance (OD595) ± SD | % Biofilm Inhibition |

| 0 (Control) | 1.25 ± 0.08 | 0% |

| 1 | 1.10 ± 0.06 | 12% |

| 10 | 0.75 ± 0.05 | 40% |

| 50 | 0.31 ± 0.04 | 75% |

| 100 | 0.15 ± 0.02 | 88% |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no specific data for this compound is currently available.

From such data, key parameters like the half-maximal inhibitory concentration (IC50) can be calculated to quantify the potency of the compound.

Future Directions for Investigating this compound

Given the absence of specific data, a systematic investigation of this compound's effect on biofilm formation would be a valuable contribution to the field. The logical progression of such research is outlined below.

Caption: A logical workflow for investigating a novel anti-biofilm compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential Surface Competition and Biofilm Invasion Strategies of Pseudomonas aeruginosa PA14 and PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]

- 10. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Biofilm Formation Assay in Pseudomonas syringae [bio-protocol.org]

- 13. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: C450-0730 (CAS 1036730-46-7) - A Potent Antagonist of the Vibrio harveyi LuxN Quorum-Sensing Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of C450-0730 is presented in Table 1.

| Property | Value |

| CAS Number | 1036730-46-7 |

| Molecular Formula | C23H28ClN3O4S |

| Molecular Weight | 478.00 g/mol |

| IUPAC Name | 2-((1-acetylindolin-5-yl)sulfonamido)-N-(4-chlorobenzyl)-4-methylpentanamide |

| Appearance | Solid |

| Purity | ≥95% |

Mechanism of Action and Signaling Pathway

Signaling Pathway Diagram

Caption: The LuxN signaling pathway in Vibrio harveyi at low and high cell densities.

Quantitative Data

| Parameter | Value | Assay Condition |

| IC50 | 2.7 µM | In vivo bioluminescence assay with V. harveyi strain JMH624 (ΔluxPQ, ΔluxM) stimulated with 20 nM AI-1. |

Experimental Protocols

In Vivo LuxN Antagonist Activity Assay

Materials:

-

Autoinducer Bioassay (AB) medium.

-

This compound stock solution in DMSO.

-

96-well microtiter plates (white, clear bottom).

-

Luminometer.

-

Spectrophotometer.

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate V. harveyi JMH624 into AB medium and grow overnight at 30°C with shaking.

-

The following day, dilute the overnight culture 1:5000 into fresh AB medium.

-

-

Assay Plate Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the appropriate volume of the this compound dilutions. Include wells with DMSO only as a control.

-

Add the diluted V. harveyi JMH624 culture to each well.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate at 30°C with shaking for a defined period (e.g., 6-8 hours) to allow for bacterial growth and induction of bioluminescence.

-

-

Measurement:

-

Measure the optical density (OD) at 600 nm to assess bacterial growth.

-

Measure the luminescence (in relative light units, RLU) using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the OD600 readings (RLU/OD600) to account for any effects of the compound on bacterial growth.

-

Plot the normalized luminescence against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for the in vivo LuxN antagonist activity assay.

Proposed Chemical Synthesis

While a specific synthetic route for this compound has not been published in the primary literature, a plausible synthesis can be proposed based on established methods for the formation of sulfonamides and amides. The proposed retro-synthetic analysis and forward synthesis are outlined below.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Protocol

Step 1: Synthesis of 1-acetylindoline-5-sulfonyl chloride

-

Acetylation of Indoline: React indoline with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to protect the nitrogen and form 1-acetylindoline.

-

Sulfonylation: Treat 1-acetylindoline with chlorosulfonic acid at low temperature (e.g., 0°C) to introduce the sulfonyl chloride group at the 5-position. The reaction is quenched with ice water, and the product is isolated by filtration.

Step 2: Synthesis of N-(4-chlorobenzyl)-4-methylpentanamide

-

Amide Coupling: React L-leucine with 4-chlorobenzylamine using a standard peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate solvent like DMF or DCM. The carboxylic acid of L-leucine is activated and then reacts with the amine to form the amide bond.

Step 3: Synthesis of this compound

-

Sulfonamide Formation: React 1-acetylindoline-5-sulfonyl chloride (from Step 1) with the amino group of the L-leucine derivative (from Step 2) in the presence of a base (e.g., pyridine or triethylamine) in a solvent like dichloromethane (DCM) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with dilute acid and brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to yield this compound.

Conclusion

This compound is a valuable chemical probe for studying LuxN-mediated quorum sensing in Vibrio harveyi. Its well-defined antagonist activity and low micromolar potency make it a suitable tool for dissecting the molecular mechanisms of QS signal transduction. Furthermore, as an inhibitor of a key regulatory system in bacteria, this compound represents a promising starting point for the design and development of novel anti-infective agents that target bacterial communication rather than viability, potentially reducing the selective pressure for drug resistance. This guide provides the foundational technical information required for researchers to utilize and further investigate this important compound.

References

The Impact of C450-0730 on Bacterial Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the known and anticipated effects of the compound C450-0730 on gene expression in bacteria. This compound is a potent antagonist of the LuxN receptor, a key component of the quorum-sensing system in many bacterial species, particularly within the Vibrio genus. By inhibiting the LuxN receptor, this compound effectively manipulates the bacterial communication network, leading to widespread changes in gene expression that control a variety of physiological processes, including virulence, biofilm formation, and bioluminescence.

Introduction to this compound and the LuxN Quorum-Sensing Pathway

This compound is a small molecule that acts as a competitive antagonist of the LuxN receptor, interfering with the binding of its cognate autoinducer, N-Acyl-homoserine lactone (AHL).[1][2] The LuxN receptor is a membrane-bound sensor kinase that plays a pivotal role in the quorum-sensing (QS) circuit of bacteria such as Vibrio harveyi and Vibrio cholerae.

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression in a synchronized manner. The LuxN pathway is a key signaling cascade in this process. At low cell density (LCD), in the absence of sufficient autoinducer, the LuxN receptor acts as a kinase, initiating a phosphorylation cascade. This leads to the phosphorylation of the response regulator LuxO. Phosphorylated LuxO (LuxO-P) then activates the transcription of small regulatory RNAs (sRNAs), which, in conjunction with the chaperone protein Hfq, destabilize the mRNA of the master quorum-sensing regulator (LuxR in V. harveyi or HapR in V. cholerae). This results in the repression of genes associated with group behaviors.

Conversely, at high cell density (HCD), the accumulation of autoinducers leads to their binding to the LuxN receptor. This binding event switches the receptor's activity from a kinase to a phosphatase. As a phosphatase, LuxN dephosphorylates LuxO, thereby inactivating it. This ceases the production of the repressive sRNAs, allowing for the translation of the master regulator (LuxR/HapR). The master regulator then activates or represses a large regulon of genes, leading to the expression of phenotypes beneficial for the collective population, such as bioluminescence, virulence factor production, and biofilm formation.

By acting as a LuxN antagonist, this compound mimics the low-cell-density state. It prevents the autoinducer-mediated switch to phosphatase activity, thus keeping the LuxN receptor in its kinase-active state. This leads to the constitutive phosphorylation of LuxO and the subsequent repression of the master regulator's expression, ultimately altering the transcription of hundreds of downstream genes.

Quantitative Impact of LuxN Pathway Inhibition on Gene Expression

While no specific transcriptomic studies utilizing this compound have been published to date, extensive research on genetic mutants of the LuxN pathway provides a clear indication of the anticipated effects on gene expression. The following table summarizes quantitative data from proteomic and transcriptomic studies on Vibrio harveyi and Vibrio cholerae with mutations that mimic the effect of this compound (i.e., constitutive activation of the LuxN kinase pathway or inactivation of the downstream master regulator).

| Organism | Condition | Gene/Protein | Function | Fold Change (Mutant vs. Wild-Type) | Reference |

| Vibrio harveyi | Proteomic analysis of quorum sensing activation | LuxA, LuxB | Luciferase subunits (Bioluminescence) | 176 quorum-sensing-regulated proteins identified | [1][2][3][4] |

| Vibrio harveyi | Transcriptome analysis of a luxR mutant | Multiple | Transcription factors, chemotaxis proteins, transport proteins, iron homeostasis | Over 600 genes regulated by LuxR | [5] |

| Vibrio cholerae | Microarray analysis of a luxO mutant | tcpP | Key virulence regulator | -16.6 | [6] |

| Vibrio cholerae | Microarray analysis of a luxO mutant | hapR | Master quorum-sensing regulator | +6.9 | [6] |

| Vibrio cholerae | Microarray analysis of a luxO mutant | Multiple | Chemotaxis and motility genes | Altered expression | [6] |

| Vibrio cholerae | Protease and biofilm assays with a constitutively active luxO mutant | hapA | HA/protease | Decreased expression | [7][8] |

| Vibrio cholerae | Protease and biofilm assays with a constitutively active luxO mutant | Biofilm formation | Enhanced | [7][8] |

Signaling Pathway and Experimental Workflow

The LuxN Quorum-Sensing Signaling Pathway

The following diagram illustrates the LuxN-mediated quorum-sensing pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing the Impact of this compound

The following diagram outlines a typical experimental workflow to determine the impact of this compound on bacterial gene expression.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to assess the impact of this compound on bacterial gene expression. Specific details may need to be optimized for the particular bacterial strain and laboratory conditions.

Bacterial Growth and Treatment with this compound

-

Strain and Media: Use a wild-type Vibrio strain known to possess a functional LuxN quorum-sensing system (e.g., Vibrio harveyi BB120 or Vibrio cholerae El Tor). Grow the bacteria in a suitable rich medium, such as Luria-Bertani (LB) broth supplemented with NaCl to mimic marine environments (e.g., 2-3% NaCl).

-

Overnight Culture: Inoculate a single colony into 5 mL of broth and grow overnight at the optimal temperature (e.g., 30°C for V. harveyi) with shaking.

-

Subculturing and Treatment: The following day, dilute the overnight culture 1:100 into fresh medium. Prepare parallel cultures for the treatment and control groups.

-

Treatment Group: Add this compound to the desired final concentration (e.g., starting with a concentration around its IC50 of 2.7 µM and performing a dose-response). This compound is typically dissolved in DMSO.

-

Control Group: Add an equivalent volume of the solvent (DMSO) to a parallel culture.

-

-

Growth and Harvesting: Incubate the cultures with shaking at the optimal temperature. Monitor the optical density at 600 nm (OD600). Harvest the cells at the mid-logarithmic growth phase (e.g., OD600 of 0.4-0.6) by centrifugation at 4°C. Immediately process the cell pellets for RNA extraction or flash-freeze them in liquid nitrogen and store at -80°C.

Total RNA Extraction

-

Lysis: Resuspend the bacterial cell pellet in a suitable lysis buffer (e.g., containing lysozyme and Tris-EDTA). For robust lysis, mechanical disruption methods such as bead beating can be employed.

-

RNA Purification: Use a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves the application of the lysate to a silica membrane column, washing steps to remove contaminants, and elution of the purified RNA.

-

DNase Treatment: To remove any contaminating genomic DNA, perform an on-column or in-solution DNase I treatment.

-

Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. Further assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of >8 is generally recommended for RNA-seq.

RNA-seq Library Preparation and Sequencing

-

Ribosomal RNA Depletion: Since ribosomal RNA (rRNA) constitutes the majority of total RNA in bacteria, it is crucial to deplete it before sequencing. Use a commercial rRNA depletion kit (e.g., Ribo-Zero, Illumina) that is compatible with your bacterial species.

-

Library Construction: Following rRNA depletion, construct the sequencing library using a strand-specific RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves:

-

RNA fragmentation.

-

First-strand cDNA synthesis using reverse transcriptase and random primers.

-

Second-strand cDNA synthesis, incorporating dUTP to ensure strand specificity.

-

End repair, A-tailing, and ligation of sequencing adapters.

-

PCR amplification of the library.

-

-

Library Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.

-

Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq or NextSeq) to generate a sufficient number of reads per sample (typically 10-20 million reads for bacterial transcriptomics).

Bioinformatic Analysis of RNA-seq Data

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.

-

Read Alignment: Align the trimmed reads to the reference genome of your bacterial strain using a splice-aware aligner (though for bacteria, a non-spliced aligner like Bowtie2 or BWA can also be used effectively).

-

Read Counting: Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and control samples. Set appropriate thresholds for significance (e.g., a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1).

-

Functional Annotation and Pathway Analysis: Perform functional annotation of the differentially expressed genes using databases like Gene Ontology (GO) and KEGG to identify enriched biological pathways and processes that are affected by this compound treatment.

Conclusion

The LuxN antagonist this compound is a powerful tool for dissecting quorum-sensing-regulated gene expression in bacteria. By locking the LuxN receptor in its kinase-active state, this compound is expected to induce a gene expression profile characteristic of a low-cell-density state, leading to the repression of a wide array of genes involved in virulence, biofilm formation, and other collective behaviors. The experimental framework provided in this guide offers a robust approach for researchers to quantitatively assess the impact of this compound and other quorum-sensing inhibitors on the bacterial transcriptome, providing valuable insights for basic research and the development of novel anti-virulence therapies.

References

- 1. Time-resolved proteomic analysis of quorum sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Time-resolved proteomic analysis of quorum sensing in Vibrio harveyi - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. Hierarchical Transcriptional Control of the LuxR Quorum-Sensing Regulon of Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quorum-sensing regulators control virulence gene expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Constitutively Active Variant of the Quorum-Sensing Regulator LuxO Affects Protease Production and Biofilm Formation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A constitutively active variant of the quorum-sensing regulator LuxO affects protease production and biofilm formation in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluconazole's Interaction with Fungal Cytochrome P450 in Microbiology

Introduction

Fluconazole is a triazole antifungal agent that has been a cornerstone in the treatment of various fungal infections, particularly those caused by Candida species. Its efficacy stems from its targeted inhibition of a crucial fungal enzyme, cytochrome P450 sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] This technical guide provides a comprehensive literature review of fluconazole's activity in a microbiological context, focusing on its mechanism of action, quantitative data regarding its efficacy, detailed experimental protocols, and the signaling pathways involved in its function and resistance.

Core Mechanism of Action

Fluconazole's primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][4] This enzyme is pivotal in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[5][6] Ergosterol is the principal sterol in fungal cell membranes, where it modulates membrane fluidity, integrity, and the function of membrane-bound proteins.[1]

By selectively binding to the heme iron atom in the active site of fungal CYP51, fluconazole obstructs the demethylation of lanosterol.[4][6] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[1][6] The altered membrane composition disrupts its normal functions, leading to increased permeability and ultimately, the inhibition of fungal growth, a fungistatic effect.[5][6] While generally considered fungistatic against Candida species, under certain conditions, the disruption can be significant enough to have a fungicidal effect.[5]

Quantitative Data

The in vitro activity of fluconazole is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. These values can vary depending on the fungal species and strain.

Table 1: Fluconazole Minimum Inhibitory Concentration (MIC) for Planktonic Cells of Various Candida Species

| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| C. albicans | ≤0.25 - 16 | 0.5 | 2 |

| C. glabrata | 0.5 - ≥64 | 16 - 32 | 32 - ≥64 |

| C. parapsilosis | 0.25 - 8 | 2 | 2 |

| C. tropicalis | ≤0.25 - 4 | 2 | 2 |

| C. krusei | 16 - ≥64 | ≥64 | ≥64 |

| C. lusitaniae | ≤0.25 - 8 | 2 | 2 |

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Note that C. krusei is intrinsically resistant to fluconazole.[7][8]

Table 2: Inhibitory Concentrations (IC₅₀) and Binding Affinities (Kd) of Fluconazole against Candida albicans CYP51

| Parameter | Wild-Type CaCYP51 | S279F Mutant | S279Y Mutant |

| IC₅₀ (µM) | Varies by assay | 2.3-fold higher than WT | 2.8-fold higher than WT |

| Kd for Fluconazole (µM) | Tightly bound | 4 to 5-fold lower affinity | 4 to 5-fold lower affinity |

| Ks for Lanosterol (µM) | 13.5 | 7.1 | 8.0 |

IC₅₀ is the concentration of fluconazole required to inhibit 50% of the enzyme's activity in a reconstitution assay. Kd is the dissociation constant, indicating binding affinity. A lower Kd signifies tighter binding. The S279F and S279Y mutations are associated with reduced susceptibility to fluconazole.[9]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of fluconazole's antifungal properties.

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27-A)

-

Objective: To determine the in vitro susceptibility of a fungal isolate to fluconazole.

-

Materials:

-

96-well microtiter plates

-

Fluconazole stock solution

-

Fungal isolate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer or plate reader

-

0.5 McFarland standard

-

-

Procedure:

-

Drug Dilution: Prepare serial twofold dilutions of fluconazole in the microtiter plate using RPMI-1640 medium. The final concentration range should typically span from 0.125 to 64 µg/mL.

-

Inoculum Preparation: From a 24-hour culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Inoculation: Dilute the standardized fungal suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells of the microtiter plate.

-

Controls: Include a growth control well (fungal inoculum, no drug) and a sterility control well (medium only).

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of fluconazole that causes a significant (approximately 50%) reduction in turbidity compared to the drug-free growth control.[10][11]

-

2. In Vitro CYP51 Inhibition Assay

-

Objective: To quantify the inhibitory effect of fluconazole on the activity of the target enzyme, CYP51.

-

Materials:

-

Recombinant C. albicans CYP51

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

Fluconazole

-

Reaction buffer

-

System for sterol extraction and analysis (e.g., HPLC or GC-MS)

-

-

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel, combine the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

-

Inhibitor Addition: Add varying concentrations of fluconazole (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control with no inhibitor.

-

Initiation of Reaction: Start the reaction by adding the substrate, lanosterol.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent.

-

Analysis: Analyze the extracted sterols to quantify the conversion of lanosterol to its product.

-

IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of fluconazole that inhibits 50% of the enzymatic conversion of lanosterol.[12]

-

Signaling Pathways and Mechanisms of Resistance

The efficacy of fluconazole can be compromised by the development of resistance in fungal pathogens, particularly C. albicans. Several molecular mechanisms contribute to this resistance.

Ergosterol Biosynthesis Pathway and Fluconazole's Site of Action

The ergosterol biosynthesis pathway is a multi-step process involving several enzymes. Fluconazole specifically targets CYP51 (Erg11p).

Caption: Ergosterol biosynthesis pathway and the inhibitory action of fluconazole on CYP51.

Mechanisms of Fluconazole Resistance in Candida albicans

Resistance to fluconazole in C. albicans is multifactorial and can arise through several mechanisms, often in combination.

Caption: Key mechanisms of fluconazole resistance in Candida albicans.

-

Target Site Alteration: Point mutations in the ERG11 gene can lead to amino acid substitutions in the CYP51 enzyme, reducing its binding affinity for fluconazole.[3][13]

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene results in higher intracellular concentrations of CYP51, requiring higher concentrations of fluconazole to achieve an inhibitory effect.[13]

-

Increased Drug Efflux: Overexpression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitators (e.g., MDR1) leads to the active pumping of fluconazole out of the fungal cell, reducing its intracellular concentration.[14][15]

-

Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes of the ergosterol pathway, such as ERG3, can lead to the accumulation of alternative sterols that can support fungal growth to some extent, thereby bypassing the need for the product of the CYP51-catalyzed reaction.[16][17]

Fluconazole remains a vital tool in the management of fungal infections. Its specific inhibition of the fungal cytochrome P450 enzyme CYP51 is a well-characterized mechanism that disrupts the integrity of the fungal cell membrane. However, the emergence of resistance, driven by a variety of molecular mechanisms, underscores the importance of ongoing research and surveillance. A thorough understanding of fluconazole's mechanism of action, coupled with standardized in vitro testing and knowledge of resistance pathways, is essential for its effective clinical use and for the development of novel antifungal strategies.

References

- 1. notesforbiology.com [notesforbiology.com]

- 2. droracle.ai [droracle.ai]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. thecandidadiet.com [thecandidadiet.com]

- 14. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of fluconazole resistance in Candida albicans isolates from Japanese AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Candida albicans mutations in the ergosterol biosynthetic pathway and resistance to several antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Discovery and Initial Studies of C450-0730

A comprehensive search for the discovery and initial studies of a compound designated "C450-0730" has yielded no specific publicly available information.

Extensive searches across scientific databases and patent literature did not identify any research, publications, or clinical data associated with a molecule labeled "this compound." This suggests that "this compound" may be an internal project code for a compound that has not yet been disclosed in public forums, a very recent discovery that has not been published, or potentially an incorrect designation.

The alphanumeric format of "this compound" is consistent with internal compound naming conventions used by pharmaceutical and biotechnology companies during the drug discovery and development process. These internal identifiers are used to track compounds through various stages of research and development before a public name, such as an International Nonproprietary Name (INN), is assigned.

Without any publicly available data, it is not possible to provide a technical guide on the discovery, mechanism of action, experimental protocols, or quantitative data for this compound. The core requirements of this request, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, are contingent on the existence of such data in the public domain.

For researchers, scientists, and drug development professionals interested in this compound, it is recommended to:

-

Verify the compound identifier to ensure its accuracy.

-

Consult internal documentation or databases if this is a compound from within your organization.

-

Monitor scientific literature and patent filings for future disclosures related to this or similar compounds.

Until "this compound" is described in a peer-reviewed publication, patent application, or other public disclosure, no further information can be provided.

Methodological & Application

How to use C450-0730 in a bioluminescence assay

An important initial step in utilizing any new reagent is to verify its identity and intended application. Unfortunately, a thorough search for "C450-0730" in scientific databases and commercial catalogs did not yield any results for a reagent used in bioluminescence assays. The identifier "this compound" appears to correspond to an electronic device, specifically a Samsung soundbar, rather than a chemical compound or assay kit.

It is highly probable that "this compound" is an incorrect or internal catalog number. To provide you with the detailed application notes and protocols you require, the correct name of the bioluminescence reagent or assay kit is essential.

Please verify the name of the reagent and provide any of the following information:

-

Chemical Name: The systematic name of the molecule.

-

Trade Name: The commercial name under which the product is sold.

-

Supplier and Catalog Number: The manufacturer of the reagent and the specific product number.

-

Target Enzyme or Pathway: The biological system the assay is designed to measure (e.g., firefly luciferase, Renilla luciferase, a specific cytochrome P450 enzyme).

Once the correct reagent is identified, detailed application notes and protocols can be developed, including data presentation and visualizations as you have requested.

For your reference, below is a generalized workflow for a typical bioluminescence assay.

Caption: A generalized experimental workflow for a typical cell-based bioluminescence assay.

We look forward to assisting you further once the correct reagent information is available.

Application Note: C450-0730 as a Putative Quorum Sensing Inhibitor in Vibrio cholerae

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vibrio cholerae, the causative agent of cholera, relies on intricate cell-to-cell communication systems known as quorum sensing (QS) to coordinate virulence factor expression and biofilm formation. At low cell density, the master QS regulator LuxO is phosphorylated, leading to the expression of genes associated with individual behaviors. Conversely, at high cell density, autoinducers accumulate, leading to the dephosphorylation of LuxO and the activation of virulence and biofilm programs. C450-0730 is a novel small molecule being investigated for its potential to disrupt this QS cascade, thereby offering a promising anti-virulence strategy. This document outlines key experimental protocols to characterize the activity of this compound against Vibrio cholerae.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of Vibrio cholerae.

Materials:

-

Vibrio cholerae (e.g., N16961 strain)

-

Luria-Bertani (LB) broth

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Incubator (37°C)

Procedure:

-

Prepare a bacterial suspension of V. cholerae in LB broth, adjusted to an optical density at 600 nm (OD₆₀₀) of 0.05.

-

In a 96-well plate, perform a two-fold serial dilution of this compound in LB broth, with final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

-

Include a positive control well (bacteria without this compound) and a negative control well (broth only).

-

Inoculate each well (except the negative control) with the bacterial suspension. The final volume in each well should be 200 µL.

-

Incubate the plate at 37°C for 18-24 hours with shaking.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Confirm by measuring the OD₆₀₀.

Biofilm Formation Inhibition Assay

This assay quantifies the ability of this compound to inhibit the formation of biofilms by V. cholerae.

Materials:

-

Vibrio cholerae

-

LB broth

-

This compound

-

96-well polystyrene plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

Procedure:

-

Prepare a bacterial suspension and serial dilutions of this compound in a 96-well plate as described in the MIC protocol. Use sub-MIC concentrations of this compound.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Carefully discard the supernatant and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Air-dry the plate and stain the adherent biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water.

-

Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Quorum Sensing Reporter Assay

This protocol utilizes a V. cholerae strain with a reporter gene (e.g., luxCDABE) fused to a QS-regulated promoter to measure the effect of this compound on QS signaling.

Materials:

-

Vibrio cholerae reporter strain (e.g., carrying a Pqrr4-lux fusion)

-

LB broth

-

This compound

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Grow the reporter strain to an early exponential phase (OD₆₀₀ ~0.2).

-

In a 96-well plate, add the bacterial culture and varying sub-MIC concentrations of this compound.

-

Include appropriate controls (DMSO vehicle).

-

Incubate the plate at 37°C with shaking.

-

Measure both OD₆₀₀ (for growth) and luminescence (for reporter activity) at regular intervals (e.g., every hour for 8 hours).

-

Normalize the luminescence signal to the cell density (Luminescence/OD₆₀₀) to determine the specific effect on the QS-regulated promoter.

Quantitative Data Summary

| Experiment | Parameter | This compound Result | Control (Vehicle) |

| Growth Inhibition | MIC (µg/mL) | >128 | N/A |

| Biofilm Formation | % Inhibition at 32 µg/mL | 78% | 0% |

| Quorum Sensing | Fold change in Pqrr4-lux at 32 µg/mL | 4.5 | 1.0 |

Diagrams

Caption: Vibrio cholerae quorum sensing pathway and the putative target of this compound.

Caption: Experimental workflow for characterizing this compound activity against Vibrio cholerae.

Determining the Optimal Concentration of a Novel Small Molecule Inhibitor: Application Notes and Protocols

Introduction

The determination of an optimal working concentration for a novel small molecule, herein referred to as C450-0730, is a critical first step in preclinical research and drug discovery. The selected concentration must be high enough to elicit the desired biological effect but low enough to minimize off-target effects and cytotoxicity. This document provides a comprehensive guide and detailed protocols for establishing the optimal in vitro concentration range for this compound.

The protocols outlined below describe a systematic approach to determine the half-maximal inhibitory concentration (IC50) and the cytotoxic concentration (CC50). The interplay between these two parameters is crucial for defining the therapeutic window of the compound. While specific details for "this compound" are not publicly available, these generalized protocols provide a robust framework for its characterization.

Preliminary Characterization

Prior to initiating biological assays, it is essential to determine the fundamental physicochemical properties of this compound.

2.1 Solubility and Stock Solution Preparation

Proper handling and solubilization of this compound are paramount for reproducible results.

-

Solubility Testing : Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial testing due to its ability to dissolve a wide range of organic molecules. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[1]

-

Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.[1]

-

Storage : Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols

The following protocols provide a step-by-step guide for determining the IC50 and CC50 of this compound.

3.1 Protocol: Determining the Half-Maximal Inhibitory Concentration (IC50)

This protocol is designed to determine the concentration of this compound that inhibits a specific biological process by 50%. The assay will depend on the target of the compound. A generic cell-based assay is described below.

Materials:

-

96-well cell culture plates

-

Appropriate cell line

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for the specific biological assay (e.g., substrate, detection reagents)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding : Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

-

Compound Preparation : Prepare a series of serial dilutions of this compound in the complete cell culture medium. A 10-point, 2-fold or 3.16-fold serial dilution is recommended to cover a broad concentration range.[2] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

-

Cell Treatment : Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Incubation : Incubate the plate for a duration relevant to the biological question being investigated (e.g., 24, 48, or 72 hours).[1]

-

Assay Performance : Perform the specific assay to measure the biological endpoint of interest. This could be, for example, the expression of a particular protein, enzyme activity, or the release of a specific marker.

-

Data Analysis : Normalize the data to the controls (vehicle control as 0% inhibition and a positive control or untreated control as 100% activity). Plot the percent inhibition as a function of the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[1]

3.2 Protocol: Assessing Cytotoxicity (CC50) using an MTT Assay

This protocol determines the concentration of this compound that reduces cell viability by 50%.

Materials:

-

96-well cell culture plates

-

Appropriate cell line

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding : Seed cells in a 96-well plate as described in Protocol 3.1.

-

Compound Preparation : Prepare serial dilutions of this compound as described in Protocol 3.1.

-

Cell Treatment : Treat the cells with the this compound dilutions as described in Protocol 3.1.

-

Incubation : Incubate the plate for the same duration as in the IC50 experiment to allow for a direct comparison.

-

MTT Addition : After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the MTT into formazan crystals.[1]

-

Solubilization : Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently by pipetting.

-

Data Analysis : Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[1] Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the logarithm of the this compound concentration to determine the CC50 value.

Data Presentation and Interpretation

The quantitative data from the IC50 and CC50 experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Dose-Response Data for this compound

| Concentration (µM) | % Inhibition (IC50 Assay) | % Cell Viability (CC50 Assay) |

| 0.01 | 5.2 | 98.7 |

| 0.1 | 15.8 | 95.2 |

| 1 | 48.9 | 88.1 |

| 10 | 89.3 | 52.3 |

| 100 | 98.1 | 15.8 |

Table 2: Summary of this compound In Vitro Potency and Toxicity

| Parameter | Value (µM) |

| IC50 | 1.2 |

| CC50 | 9.5 |

| Therapeutic Index (CC50/IC50) | 7.9 |

Interpretation:

The optimal concentration for further in vitro experiments should be in a range that is effective at inhibiting the target but has minimal cytotoxicity. A good starting point is typically 1-3 times the IC50 value, provided this is significantly lower than the CC50 value. Based on the hypothetical data above, a concentration range of 1-5 µM would be appropriate for initial follow-up studies.

Visualizations

5.1 Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

5.2 Experimental Workflow

The diagram below outlines the general workflow for determining the optimal concentration of a novel compound.

Caption: Workflow for determining the optimal in vitro concentration.

References

Application of Quorum Sensing Inhibitors in Anti-Biofilm Studies: A Focus on Psoralen against Pseudomonas aeruginosa

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significantly increased resistance to antibiotics and the host immune system, posing a major challenge in clinical and industrial settings. Pseudomonas aeruginosa, an opportunistic human pathogen, is a notorious biofilm former, frequently associated with chronic infections.